2-(トリフルオロメチル)ベンザミジン塩酸塩

概要

説明

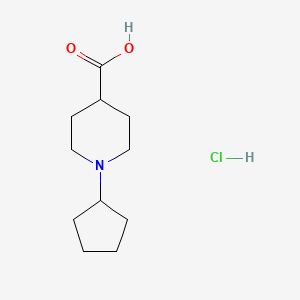

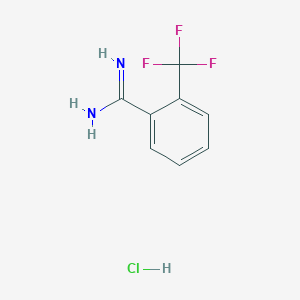

2-(Trifluoromethyl)benzamidine hydrochloride is a chemical compound with the molecular weight of 224.61 . It is a white to light yellow powder . The IUPAC name for this compound is 2-(trifluoromethyl)benzenecarboximidamide hydrochloride .

Molecular Structure Analysis

The InChI code for 2-(Trifluoromethyl)benzamidine hydrochloride is1S/C8H7F3N2.ClH/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H3,12,13);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

2-(Trifluoromethyl)benzamidine hydrochloride is a white to light yellow powder . It has a molecular weight of 224.61 . The compound should be stored at 0-8°C .科学的研究の応用

プロテオミクス研究

“2-(トリフルオロメチル)ベンザミジン塩酸塩”は、プロテオミクス研究で使用される生化学物質として言及されています。プロテオミクスとは、タンパク質、特にその構造と機能を大規模に研究する学問です。 この化合物は、研究目的でタンパク質と相互作用するより複雑な分子の合成における試薬または構成要素として使用できる可能性があります .

抗真菌活性

ベンザミジン誘導体は、その抗真菌作用について研究されています。 “2-(トリフルオロメチル)ベンザミジン塩酸塩”には限定されませんが、ベンザミジン基を含む類似の化合物は、Colletotrichum lagenariumやBotrytis cinereaなどの真菌病原体に対して活性があることが示されています . この化合物は、その抗真菌の可能性についても検討される可能性があります。

がん研究

“2-(トリフルオロメチル)ベンザミジン塩酸塩”とは直接関係ありませんが、ベンザミジンと類似の構造を持つベンゾイミダゾール誘導体が合成され、さまざまな癌細胞株に対する生物活性を試験されています . これは、ベンザミジン誘導体、すなわち“2-(トリフルオロメチル)ベンザミジン塩酸塩”が、がん研究で潜在的な用途を持つ可能性があることを示唆しています。

Safety and Hazards

For safety, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .

作用機序

Target of Action

Benzamidine, a compound with a similar structure, is known to interact with various proteins such as kallikrein-1, urokinase-type plasminogen activator, trypsin-1, and casein kinase ii subunit alpha

Mode of Action

The exact mode of action of 2-(Trifluoromethyl)benzamidine hydrochloride is currently unknown. As mentioned earlier, benzamidine interacts with various proteins, potentially influencing their function . It’s possible that 2-(Trifluoromethyl)benzamidine hydrochloride may have a similar mode of action, but this needs to be confirmed through further studies.

生化学分析

Biochemical Properties

2-(Trifluoromethyl)benzamidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as trypsin, chymotrypsin, and thrombin, forming stable complexes that inhibit their activity. The interaction between 2-(Trifluoromethyl)benzamidine hydrochloride and these enzymes involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .

Cellular Effects

2-(Trifluoromethyl)benzamidine hydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to alterations in gene expression and cellular metabolism. For instance, the inhibition of thrombin by 2-(Trifluoromethyl)benzamidine hydrochloride can affect the coagulation cascade, impacting cell function and survival .

Molecular Mechanism

The molecular mechanism of 2-(Trifluoromethyl)benzamidine hydrochloride involves its binding to the active site of serine proteases. This binding is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme. The inhibitor forms a covalent bond with the serine residue in the enzyme’s active site, leading to irreversible inhibition. This mechanism is crucial for its effectiveness in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Trifluoromethyl)benzamidine hydrochloride can change over time. The compound is relatively stable, but its activity can decrease due to degradation or interaction with other molecules. Long-term studies have shown that 2-(Trifluoromethyl)benzamidine hydrochloride can maintain its inhibitory effects for extended periods, although its potency may diminish over time .

Dosage Effects in Animal Models

The effects of 2-(Trifluoromethyl)benzamidine hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

2-(Trifluoromethyl)benzamidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which can metabolize the compound into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites in cells. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of 2-(Trifluoromethyl)benzamidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells, where it accumulates in specific compartments. This localization is essential for its inhibitory effects on target enzymes .

Subcellular Localization

2-(Trifluoromethyl)benzamidine hydrochloride exhibits specific subcellular localization patterns. It is often found in the cytoplasm, where it interacts with cytoplasmic proteases. Additionally, the compound can be directed to specific organelles through targeting signals or post-translational modifications. This localization is critical for its function and effectiveness in biochemical assays .

特性

IUPAC Name |

2-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVJIKBARHCQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655092 | |

| Record name | 2-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171756-10-7 | |

| Record name | 2-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,9-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1390789.png)

![L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390790.png)

![[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride](/img/structure/B1390796.png)